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Compound of Interest

Compound Name: Ki20227

Cat. No.: B1673635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ki20227, a potent and selective inhibitor

of the c-Fms tyrosine kinase. This document consolidates key data and methodologies from

preclinical studies to serve as a comprehensive resource for researchers in oncology,

immunology, and bone biology.

Core Compound Information
Ki20227, with the CAS number 623142-96-1, is a quinoline-urea derivative that has

demonstrated significant activity as an inhibitor of the colony-stimulating factor 1 receptor

(CSF-1R), also known as c-Fms.[1] Its chemical formula is C24H24N4O5S, and it has a

molecular weight of 480.54 g/mol .

Property Value

CAS Number 623142-96-1

Molecular Formula C24H24N4O5S

Molecular Weight 480.54

Chemical Name
N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-

methoxyphenyl}-N'-[1-(1,3-thiazol-2-yl)ethyl]urea

Solubility Soluble in DMSO
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Mechanism of Action and Biological Activity
Ki20227 is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase.[2][3] The

binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, triggers

receptor dimerization and autophosphorylation, initiating downstream signaling cascades that

are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and

osteoclasts.[4][5][6][7] Ki20227 effectively inhibits this signaling pathway.

The primary biological effect of Ki20227 is the suppression of osteoclast differentiation and

function.[1] Osteoclasts are bone-resorbing cells, and their overactivity is implicated in various

pathological conditions, including osteoporosis and osteolytic bone metastases.[1] By inhibiting

the M-CSF/c-Fms pathway, Ki20227 has been shown to reduce the formation of osteoclasts

and mitigate bone destruction in preclinical models.[1][2]

Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of Ki20227 against various receptor tyrosine kinases has been quantified

through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values

demonstrate its high selectivity for c-Fms.

Target Kinase IC50 (nmol/L)

c-Fms (CSF-1R) 2

Vascular Endothelial Growth Factor Receptor-2

(VEGFR-2/KDR)
12

Platelet-Derived Growth Factor Receptor β

(PDGFRβ)
217

Stem Cell Factor Receptor (c-Kit) 451

Data sourced from multiple studies.[1]

Ki20227 did not show inhibitory activity against other tested kinases, including fms-like tyrosine

kinase-3, epidermal growth factor receptor, or c-Src.[1]
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Cellular Activity
In cellular assays, Ki20227 has been shown to inhibit the M-CSF-dependent growth of M-NFS-

60 cells but not the M-CSF-independent growth of A375 human melanoma cells.[1] It also

inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like

cells from mouse bone marrow cells.[1]

Signaling Pathway
The M-CSF/c-Fms signaling pathway is central to the function of Ki20227. Upon M-CSF

binding, c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues.

These phosphotyrosine residues serve as docking sites for various signaling proteins

containing SH2 domains, leading to the activation of downstream pathways such as the

PI3K/Akt and MAPK/ERK pathways, which are critical for osteoclast differentiation and survival.

[4][5]
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Prepare Ki20227 dilutions

Add Ki20227, c-Fms kinase, and substrate to plate

Initiate reaction with ATP

Incubate at 30°C

Stop reaction

Measure kinase activity
(ADP-Glo or Radiometric)

Calculate % inhibition and IC50

 

Isolate bone marrow cells from mice

Culture with M-CSF to generate BMMs

Plate BMMs and induce differentiation
with M-CSF and RANKL

Treat with Ki20227 or vehicle

Culture for 4-6 days

Fix and stain for TRAP activity

Quantify TRAP-positive, multinucleated cells
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Prepare A375 melanoma cells

Intracardiac injection into nude rats

Randomize and begin oral treatment
with Ki20227 or vehicle

Monitor for tumor development and
perform regular imaging (X-ray)

Euthanize and collect tissues for histology

Analyze osteolytic lesions and osteoclast numbers

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.medchemexpress.com/Ki20227.html
http://www.homepages.ucl.ac.uk/~ucgatma/Anat3048/PAPERS%20etc/Ann%20NY%20Acad%20Sci%20vol%201068%20(2006)%20-%20Bone%20Reviews/F%20Ross%20-%20M-CSF.pdf
https://www.scilit.com/publications/c9bdd1849fe98987a75cd816067ebd82
https://pubmed.ncbi.nlm.nih.gov/16831911/
https://pubmed.ncbi.nlm.nih.gov/16831911/
https://www.researchgate.net/publication/6953568_M-CSF_c-Fms_and_Signaling_in_Osteoclasts_and_their_Precursors
https://www.benchchem.com/product/b1673635#ki20227-cas-number-623142-96-1
https://www.benchchem.com/product/b1673635#ki20227-cas-number-623142-96-1
https://www.benchchem.com/product/b1673635#ki20227-cas-number-623142-96-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673635?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

